

In-depth Technical Guide: 2-(1-Aminoethyl)thiazole-5-carboxylic acid

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Compound of Interest

Compound Name: 2-(1-Aminoethyl)thiazole-5-carboxylic acid

Cat. No.: B1377544

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(1-Aminoethyl)thiazole-5-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical identity, structure, and the broader context of its therapeutic potential based on the activities of structurally related 2-aminothiazole derivatives.

Core Compound Identification and Properties

2-(1-Aminoethyl)thiazole-5-carboxylic acid is a derivative of the 2-aminothiazole scaffold, a core structure in numerous biologically active molecules. While specific data for the parent compound is limited, information is available for its hydrochloride salt and its (R)-enantiomer.

Chemical Structure:

- IUPAC Name: 2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid
- Molecular Formula: C₆H₈N₂O₂S
- Molecular Weight: 172.20 g/mol

Below is a table summarizing the key identifiers for this compound and its common forms.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	SMILES	InChI Key
2-(1-Aminoethyl)thiazole-5-carboxylic acid	1368104-47-5	C ₆ H ₈ N ₂ O ₂ S	172.20	<chem>CC(N)C1=NC=C(C(=O)O)S1</chem>	WPVSVYYN MIJKBD- UHFFFAOYS A-N
2-(1-Aminoethyl)thiazole-5-carboxylic acid hydrochloride	1881288-75-0	C ₆ H ₉ ClN ₂ O ₂ S	208.67	<chem>CC(N)C1=NC=C(C(=O)O)S1.Cl</chem>	Not Available
(R)-2-(1-Aminoethyl)thiazole-5-carboxylic acid	2272625-08-6	C ₆ H ₈ N ₂ O ₂ S	172.20	<chem>N--INVALID-LINK--c1ncc(C(O)=O)s1</chem>	Not Available

Note: Data for the parent compound and its hydrochloride salt is based on supplier information and public databases.

The 2-Aminothiazole Scaffold in Drug Discovery

The 2-aminothiazole moiety is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. This scaffold is a key component in drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral agents.^{[1][2]} Its versatility stems from its ability to serve as a bioisosteric replacement for other aromatic systems and its capacity to engage in various non-covalent interactions with biological targets.

Potential Therapeutic Applications: Kinase Inhibition

A significant area of research for 2-aminothiazole derivatives is in the development of protein kinase inhibitors for cancer therapy.[3][4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Several approved and investigational drugs targeting kinases feature the 2-aminothiazole core.

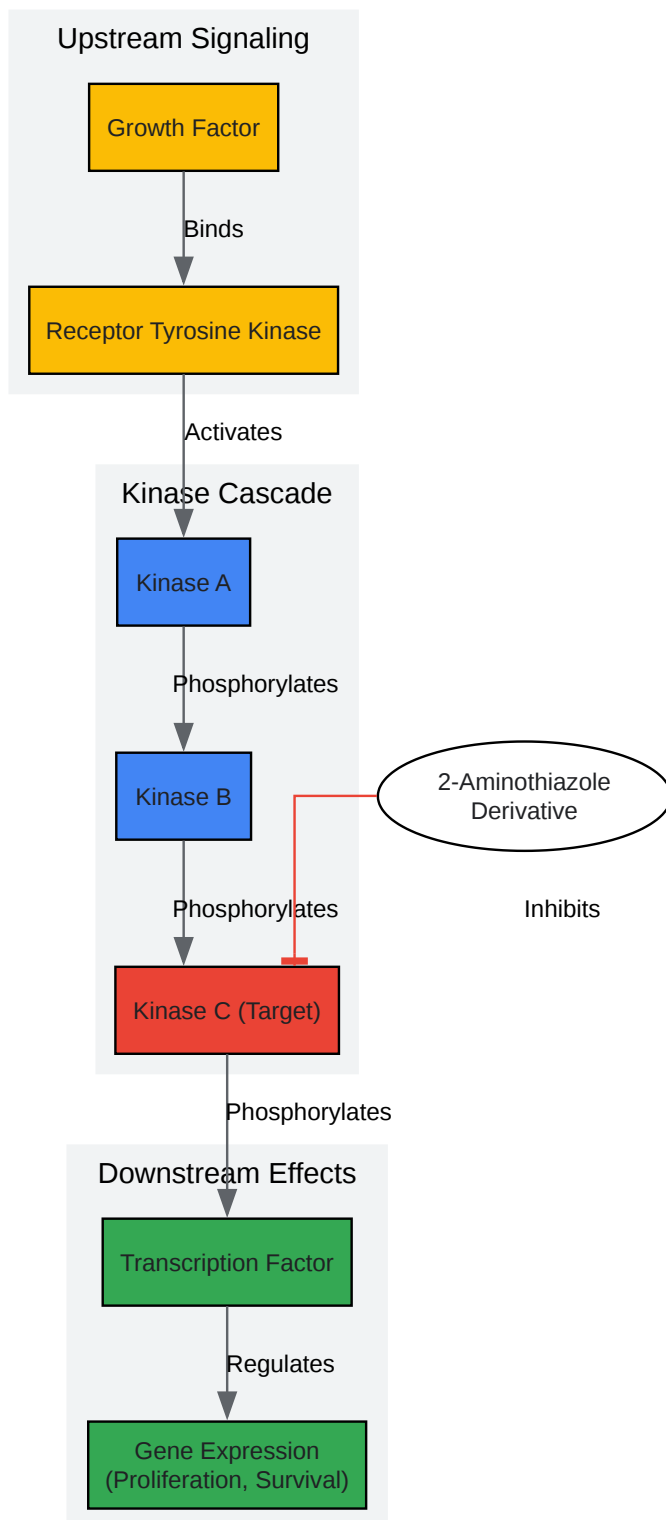
While the specific biological targets of **2-(1-Aminoethyl)thiazole-5-carboxylic acid** have not been detailed in publicly available literature, the broader class of 2-aminothiazole derivatives has been shown to inhibit various kinases, including:

- **Aurora Kinases:** These are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5][6]
- **Protein Kinase CK2:** This kinase is involved in cell proliferation and survival, and its inhibition is a promising strategy for cancer treatment.[7][8]
- **Anaplastic Lymphoma Kinase (ALK):** ALK is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of certain cancers.[3]

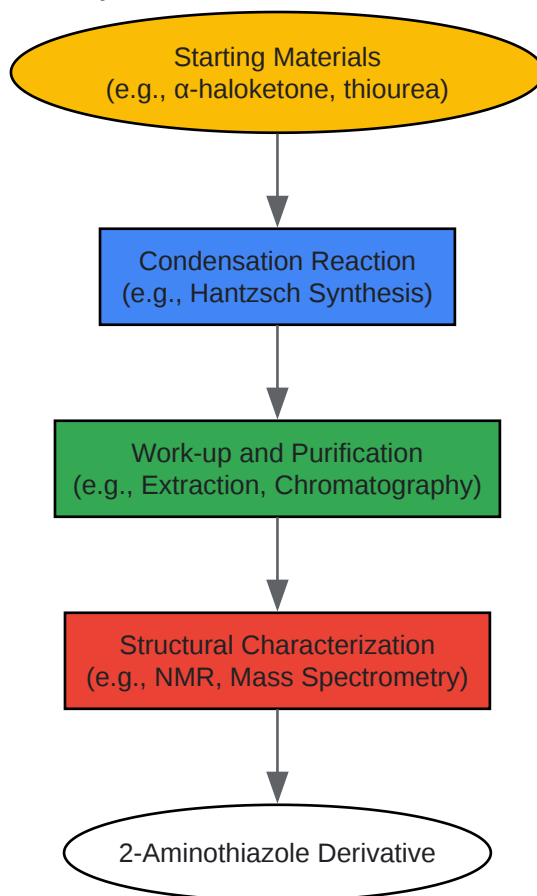
The general mechanism of action for many 2-aminothiazole-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates. However, allosteric inhibitors that bind to sites other than the ATP pocket have also been developed.[7]

Below is a conceptual diagram illustrating a potential signaling pathway involving kinase inhibition by a 2-aminothiazole derivative.

Conceptual Kinase Inhibition Pathway



Generalized Synthesis Workflow for 2-Aminothiazoles



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